- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

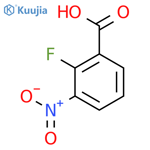

Cas no 946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate)

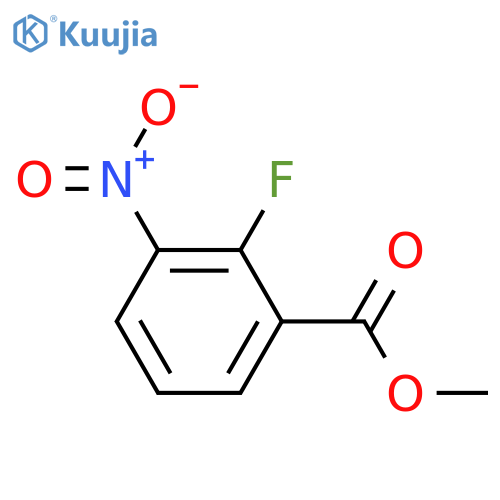

946126-94-9 structure

Nombre del producto:Methyl 2-Fluoro-3-nitrobenzoate

Número CAS:946126-94-9

MF:C8H6FNO4

Megavatios:199.135945796967

MDL:MFCD10566813

CID:822315

PubChem ID:13470961

Methyl 2-Fluoro-3-nitrobenzoate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 2-fluoro-3-nitrobenzoate

- C8H6FNO4

- 2-fluoro-3-nitrobenzoic acid methyl ester

- methyl fluoronitrobenzoate

- RW3020

- 2-Fluoro-3-nitro-benzoic acid methyl ester

- PubChem21941

- VEKYKLDXYNUERO-UHFFFAOYSA-N

- AS07007

- LS11777

- SY046595

- AB0007795

- W9697

- ST24030958

- DTXSID80541663

- CS-D1659

- Methyl 2-fluoro-3-nitro-benzoate

- SB40157

- AKOS006302221

- GS-4232

- 946126-94-9

- MFCD10566813

- SCHEMBL960443

- 2-Fluoro-3-nitrobenzoic acid mehty ester

- EN300-267902

- Methyl2-fluoro-3-nitrobenzoate

- J-522015

- DB-079976

- Methyl 2-Fluoro-3-nitrobenzoate

-

- MDL: MFCD10566813

- Renchi: 1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3

- Clave inchi: VEKYKLDXYNUERO-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(F)=C([N+](=O)[O-])C=CC=1)OC

Atributos calculados

- Calidad precisa: 199.02800

- Masa isotópica única: 199.02808583g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 240

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 72.1

Propiedades experimentales

- Denso: 1.388±0.06 g/cm3 (20 ºC 760 Torr),

- Disolución: Very slightly soluble (0.46 g/l) (25 º C),

- PSA: 72.12000

- Logp: 2.04370

Methyl 2-Fluoro-3-nitrobenzoate Información de Seguridad

Methyl 2-Fluoro-3-nitrobenzoate Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 2-Fluoro-3-nitrobenzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051616-10g |

2-Fluoro-3-nitrobenzoic acid methyl ester |

946126-94-9 | 98% | 10g |

¥202.00 | 2024-04-24 | |

| Chemenu | CM158384-25g |

Methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 95+% | 25g |

$355 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA293-200mg |

Methyl 2-Fluoro-3-nitrobenzoate |

946126-94-9 | 98% | 200mg |

56.0CNY | 2021-07-12 | |

| Enamine | EN300-267902-2.5g |

methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 95.0% | 2.5g |

$20.0 | 2025-03-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87240-250mg |

2-Fluoro-3-nitrobenzoic acid methyl ester |

946126-94-9 | 250mg |

¥66.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | Y1049784-100g |

Methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 98% | 100g |

$215 | 2023-09-02 | |

| Enamine | EN300-267902-1.0g |

methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 95.0% | 1.0g |

$19.0 | 2025-03-20 | |

| Enamine | EN300-267902-10.0g |

methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 95.0% | 10.0g |

$23.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051616-100g |

2-Fluoro-3-nitrobenzoic acid methyl ester |

946126-94-9 | 98% | 100g |

¥1320.00 | 2024-04-24 | |

| Chemenu | CM158384-10g |

Methyl 2-fluoro-3-nitrobenzoate |

946126-94-9 | 95+% | 10g |

$194 | 2022-06-09 |

Methyl 2-Fluoro-3-nitrobenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt

1.2 rt

1.2 rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ; 40 min, 140 °C

Referencia

- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Preparation of coumarin derivatives as antitumor agents, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt

1.2 5 min, rt

1.2 5 min, rt

Referencia

- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt

Referencia

- Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ; rt → 145 °C; 2 h, 110 - 140 °C; 140 °C → 50 °C

1.2 15 min, 50 °C

1.3 Solvents: Water ; 10 min, rt

1.2 15 min, 50 °C

1.3 Solvents: Water ; 10 min, rt

Referencia

- Process for the preparation of substituted benzoates, India, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C

Referencia

- Fluorinated aniline derivatives and their preparation, Japan, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 16 h, 50 °C

Referencia

- Preparation of oxazoles and thiazoles as protein kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 2 h, 60 °C

Referencia

- Planar Macrocyclic Fluoropentamers as Supramolecular Organogelators, Organic Letters, 2011, 13(15), 3840-3843

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt

Referencia

- Preparation of benzene sulfonamide thiazole and oxazole compounds, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide , Boric acid (H3BO3) Solvents: Tetrahydrofuran ; cooled; 1 h, heated

1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C

1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C

Referencia

- Green method for synthesis of key intermediates of tyrosine kinase inhibitor, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

1.2 1 h, rt

1.3 Reagents: Water

1.2 1 h, rt

1.3 Reagents: Water

Referencia

- Preparation of thiazole kinase inhibitors, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 h, 60 °C

Referencia

- Crystallographic Realization of the Mathematically Predicted Densest All-Pentagon Packing Lattice by C5-Symmetric "Sticky" Fluoropentamers, Angewandte Chemie, 2011, 50(45), 10612-10615

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C

Referencia

- Method for producing N-phenyl-3-(benzamido or 3-pyridylcarbonylamino)benzamide derivatives, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

Referencia

- Preparation of thiazole sulfonamides and oxazole sulfonamides as antitumor agents, Costa Rica, , ,

Methyl 2-Fluoro-3-nitrobenzoate Raw materials

- 1-Fluoro-2-nitrobenzene

- 2-Chloro-3-nitro-benzoyl Chloride

- 2-Fluoro-3-nitrobenzoic acid

- Methyl 2-chloro-3-nitrobenzoate

Methyl 2-Fluoro-3-nitrobenzoate Preparation Products

Methyl 2-Fluoro-3-nitrobenzoate Literatura relevante

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate) Productos relacionados

- 2965-22-2(Methyl 2-fluoro-5-nitrobenzoate)

- 367-79-3(Ethyl 2-fluoro-5-nitrobenzoate)

- 329-59-9(methyl 4-fluoro-3-nitro-benzoate)

- 392-09-6(Methyl 2-fluoro-4-nitrobenzoate)

- 741721-49-3(2,5-Difluoro-3-nitrobenzoic acid)

- 1214379-18-6(Ethyl 2-fluoro-3-nitrobenzoate)

- 116465-48-6(2,5-Difluoro-4-nitrobenzoic acid)

- 317-46-4(2-Fluoro-3-nitrobenzoic acid)

- 153775-33-8(2,4-Difluoro-5-nitrobenzoic acid)

- 83141-10-0(2,6-Difluoro-3-nitrobenzoic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:946126-94-9)methyl 2-fluoro-3-nitrobenzoate

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:946126-94-9)Methyl 2-Fluoro-3-nitrobenzoate

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):150.0/751.0